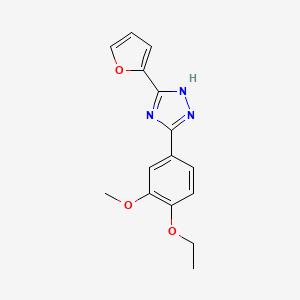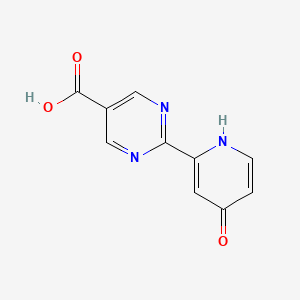
2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a pyrimidine-5-carboxylic acid derivative with a ketone or aldehyde functional group .
Aplicaciones Científicas De Investigación
2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Thioxopyrimidines: These compounds contain a sulfur atom in place of the oxygen in the pyrimidine ring and exhibit different chemical properties and biological activities.
Uniqueness
2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which can participate in a variety of chemical reactions. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C10H7N3O3 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
2-(4-oxo-1H-pyridin-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-7-1-2-11-8(3-7)9-12-4-6(5-13-9)10(15)16/h1-5H,(H,11,14)(H,15,16) |
Clave InChI |
IEWNWJYTHYZJHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=CC1=O)C2=NC=C(C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


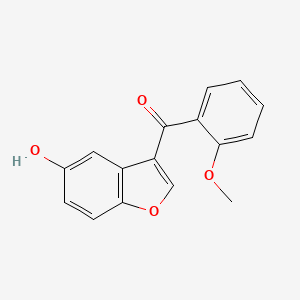

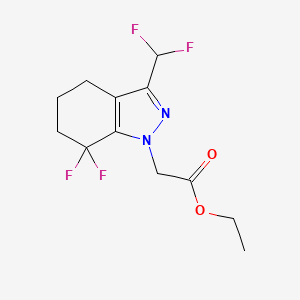
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)




![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
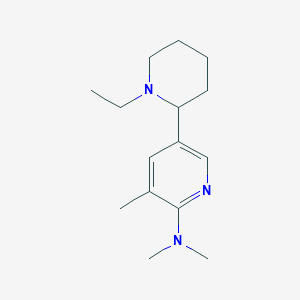
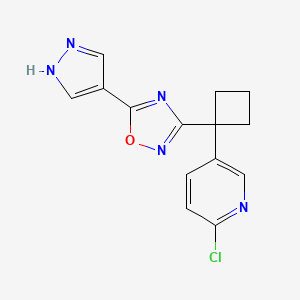

![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11801973.png)
